molecular formula C8H7F3N2O B13312366 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

Cat. No.: B13312366
M. Wt: 204.15 g/mol
InChI Key: DTQBEDQXYOYGNL-UHFFFAOYSA-N
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Description

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves several steps. One common synthetic route includes the reaction of 2-amino-6-(trifluoromethyl)pyridine with an appropriate ethanone derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group and the ethanone moiety in this compound imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12/h1-2,4H,3,12H2

InChI Key

DTQBEDQXYOYGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CN)C(F)(F)F

Origin of Product

United States

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